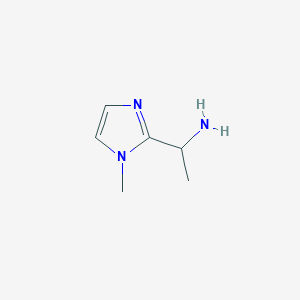

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Description

Significance of Imidazole (B134444) and Chiral Amine Moieties in Chemical Sciences

The imidazole ring is a privileged structure in medicinal chemistry and catalysis. nih.govnih.gov Its aromaticity, hydrogen-bonding capability, and coordination properties make it a versatile component in the design of bioactive molecules and efficient catalysts. nih.gov Imidazole-containing compounds exhibit a wide range of biological activities, and the imidazole moiety is a key component of many essential biomolecules, including the amino acid histidine.

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect. core.ac.uk They are widely employed as chiral auxiliaries, resolving agents, and, importantly, as catalysts in asymmetric synthesis. core.ac.uk The combination of an imidazole scaffold with a chiral amine creates a unique structural motif with potential applications in asymmetric catalysis, where the imidazole unit can act as a coordinating group for a metal center or as part of a larger ligand framework, while the chiral amine provides the stereochemical control.

Overview of Research Trajectories for Related Heterocyclic Compounds

Research into heterocyclic compounds, particularly those containing nitrogen, is a burgeoning field. acs.org A significant trajectory in this area is the development of novel chiral ligands for asymmetric catalysis. york.ac.ukacs.orgacs.orgyork.ac.uk Scientists are continuously exploring new molecular architectures to achieve higher efficiency and enantioselectivity in chemical transformations. nih.govacs.org Chiral N-heterocyclic carbenes (NHCs), often derived from imidazole precursors, have gained prominence as highly effective ligands in transition-metal catalysis. york.ac.ukacs.orgacs.orgyork.ac.uk The synthesis of chiral NHC-imine and di-NHC ligands, frequently originating from chiral diamines, underscores the drive to create well-defined, rigid ligand systems for enhanced stereocontrol. york.ac.ukyork.ac.uk

Another significant research direction is the design of organocatalysts, where chiral amines and their derivatives play a pivotal role. nih.govacs.org The development of chiral bicyclic imidazole catalysts showcases the innovative strategies being employed to create powerful, metal-free catalytic systems for a variety of asymmetric reactions. nih.govacs.org These research trends highlight the importance of developing synthetic routes to novel chiral heterocyclic compounds like 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, which can serve as precursors to such advanced catalytic systems.

Structural Attributes of this compound Relevant to Research

The molecular structure of this compound possesses several key attributes that make it a molecule of interest for research purposes. The presence of a stereocenter at the carbon atom bearing the amine group means that this compound can exist as two enantiomers. This chirality is fundamental to its potential application in asymmetric synthesis.

The 1-methyl-1H-imidazol-2-yl group provides a bidentate N,N-coordination site, which is a common feature in ligands for transition metal catalysts. The nitrogen atom at the 3-position of the imidazole ring and the nitrogen of the amine group can chelate to a metal center, forming a stable five-membered ring. This chelation can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity and selectivity.

Furthermore, the N-methyl group on the imidazole ring prevents tautomerization and provides a fixed coordination geometry. The ethylamine (B1201723) side chain introduces flexibility, which can be crucial for accommodating different substrates in a catalytic cycle. The interplay between the rigid imidazole ring and the flexible chiral side chain is a key structural feature that could be exploited in the design of new catalysts and ligands.

Detailed Research Findings

While specific research articles solely focused on this compound are not abundant in publicly accessible literature, its synthesis and potential applications can be inferred from studies on analogous compounds.

Synthesis Approaches

The synthesis of chiral 2-substituted imidazoles is an active area of research. A plausible and common strategy for the enantioselective synthesis of this compound would be the asymmetric reduction of the corresponding ketone, 2-acetyl-1-methylimidazole. This transformation can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation.

Table 1: Potential Asymmetric Reduction Methods for 2-acetyl-1-methylimidazole

| Catalyst/Reagent | Reducing Agent | Typical Enantiomeric Excess (ee %) | Reference Concept |

| Chiral Oxazaborolidine (e.g., CBS catalyst) | Borane (BH₃) | 85-99% | Asymmetric reduction of ketones |

| Ru(II)-Chiral Diamine/Diphosphine Complex | H₂ | 90-99% | Asymmetric hydrogenation |

| Chiral NAD(P)H Models | H₂/Transfer Hydrogenation Source | 80-95% | Biomimetic asymmetric reduction |

This table presents hypothetical data based on the typical performance of these catalytic systems for the reduction of similar prochiral ketones.

Potential Applications in Asymmetric Catalysis

Given its structural features, this compound is a promising candidate as a chiral ligand in a variety of asymmetric catalytic reactions. Its bidentate nature would make it suitable for complexing with transition metals like palladium, rhodium, iridium, and copper, which are commonly used in catalysis.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Metal Center | Potential Substrate | Expected Outcome |

| Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate | High yield and enantioselectivity |

| Asymmetric Hydrogenation | Iridium (Ir) or Rhodium (Rh) | Prochiral olefins or ketones | Enantioenriched alkanes or alcohols |

| Asymmetric Michael Addition | Copper (Cu) | Chalcone and diethyl malonate | Chiral 1,5-dicarbonyl compound |

This table outlines potential applications based on the known reactivity of similar chiral amine and imidazole-based ligands in asymmetric catalysis.

Spectroscopic and Structural Data

The characterization of this compound would rely on standard spectroscopic techniques. While a specific experimental spectrum is not available, expected data can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Expected Signals |

| ¹H NMR (in CDCl₃) | δ (ppm): ~7.0 (d, 1H, imidazole C4-H), ~6.8 (d, 1H, imidazole C5-H), ~4.0 (q, 1H, CH-NH₂), ~3.6 (s, 3H, N-CH₃), ~1.5 (d, 3H, CH-CH₃), ~1.4 (br s, 2H, NH₂) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~150 (imidazole C2), ~128 (imidazole C4), ~122 (imidazole C5), ~50 (CH-NH₂), ~34 (N-CH₃), ~24 (CH-CH₃) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at 140.12 |

These are predicted values based on the chemical structure and spectroscopic data of similar compounds like 1-methylimidazole (B24206) and other chiral amines.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMIJGUVBPQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Strategies for the Preparation of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine and its Derivatives

Multistep Organic Synthesis Approaches

A common and logical multistep approach to synthesize this compound involves the initial preparation of a key intermediate, 2-acetyl-1-methylimidazole, followed by reductive amination.

Synthesis of the Precursor, 2-Acetyl-1-methylimidazole:

A plausible route to 2-acetyl-1-methylimidazole begins with the N-methylation of imidazole (B134444). Imidazole can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663) to yield 1-methylimidazole (B24206) chemicalbook.com. Following the formation of 1-methylimidazole, the acetyl group can be introduced at the C2 position. This can be achieved through a lithiation reaction followed by acylation. 1-methylimidazole is treated with a strong base, such as n-butyllithium, to deprotonate the C2 position, creating a highly nucleophilic organolithium species acs.orguwindsor.camt.com. This intermediate then reacts with an acetylating agent, like acetyl chloride or acetic anhydride, to furnish 2-acetyl-1-methylimidazole mdpi.com.

Reductive Amination:

With the ketone precursor in hand, the final step is the conversion of the carbonyl group to an amine via reductive amination. This reaction typically involves treating the ketone with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) chloride, to form an intermediate imine, which is then reduced in situ to the desired primary amine researchgate.netresearchgate.netnih.govorganic-chemistry.orgnih.gov. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary amine byproducts organic-chemistry.org.

A similar multistep synthesis has been reported for a related compound, 1-(9H-fluoren-2-yl)-2-(2-methyl-1H-imidazol-1-yl)ethanone, where 2-(bromoacetyl)fluorene was reacted with 2-methylimidazole (B133640) niscpr.res.in. This highlights the general strategy of forming a C-C bond at the imidazole ring followed by further transformations.

One-Pot Synthetic Procedures

One-pot syntheses of imidazole derivatives are highly desirable as they offer increased efficiency by reducing the number of isolation and purification steps. While a specific one-pot synthesis for this compound is not extensively documented, general one-pot methods for substituted imidazoles can be adapted lookchem.comasianpubs.org. For instance, a microwave-assisted, sequential two-step, one-pot synthesis has been developed for novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazoles semanticscholar.org. This procedure involves the initial formation of an imine from an aldehyde and a primary amine, followed by the addition of other components to complete the imidazole ring formation in the same reaction vessel semanticscholar.org. Such a strategy could potentially be modified for the synthesis of the target compound.

Functionalization Reactions of the Imidazole Core

Direct functionalization of the imidazole ring is a powerful tool for introducing various substituents. For the synthesis of the target compound, the key is the introduction of a 1-aminoethyl group at the C2 position of the 1-methylimidazole core.

As mentioned in the multistep synthesis, the most acidic proton in 1-methylimidazole is at the C2 position, making it susceptible to deprotonation by strong bases like n-butyllithium acs.orguwindsor.camt.com. The resulting 2-lithio-1-methylimidazole is a versatile nucleophile that can react with various electrophiles. To form the desired side chain, this intermediate could theoretically react with a suitable two-carbon electrophile that already contains or can be readily converted to an amine. For example, reaction with N-methoxy-N-methylacetamide could yield the acetyl group, which can then be converted to the amine.

Alkylation and Amidation Reactions for Derivative Synthesis

Once this compound is synthesized, its primary amine functionality serves as a handle for further derivatization through alkylation and amidation reactions.

Alkylation Reactions:

The primary amine can undergo N-alkylation with alkyl halides or other alkylating agents to produce secondary and tertiary amines nih.gov. The reaction conditions, such as the base and solvent, can be controlled to favor mono- or di-alkylation. For example, reacting the primary amine with one equivalent of an alkyl halide in the presence of a non-nucleophilic base would be expected to yield the corresponding secondary amine.

Amidation Reactions:

Amidation of the primary amine with acyl chlorides or carboxylic acids (using a coupling agent) provides N-acyl derivatives nih.gov. This is a robust and widely used reaction in organic synthesis. For instance, treatment of this compound with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding amide.

These derivatization reactions are crucial for exploring the structure-activity relationships of this class of compounds in various applications. The synthesis of a series of N-substituted imidazole derivatives has been reported where an imidazole ester was reacted with different amines to yield various amides nih.gov.

Development of Novel Synthetic Pathways

Cascade Reactions in Imidazole Amine Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. While a specific cascade reaction for the synthesis of this compound has not been explicitly reported, the principles of cascade reactions have been applied to the synthesis of other imidazole-containing amines.

For example, a novel synthesis of 2-iminoimidazoles and 2-aminoimidazoles has been developed via a cascade process involving the nucleophilic addition of propargylamines to carbodiimides, followed by a sodium hydroxide-mediated intramolecular alkyne hydroamination lookchem.com. This transition-metal-free approach demonstrates the potential of cascade reactions to construct the imidazole ring and the amino functionality in a highly atom- and step-economical manner lookchem.com.

Another example is an innovative one-pot, two-step cascade method for the synthesis of methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates, which involves amination and heterocyclization in a sequential manner researchgate.net. Adapting such cascade strategies could lead to more efficient and streamlined syntheses of this compound and its derivatives in the future.

Transition Metal-Catalyzed Coupling Reactions in Imidazole Amine Formation

The formation of the imidazole core and the introduction of amine functionalities can be efficiently achieved through transition metal-catalyzed coupling reactions. These methods are pivotal in modern organic synthesis, offering high selectivity and functional group tolerance. rsc.org Catalysts based on palladium, copper, and rhodium are particularly prominent in constructing the C-N bonds essential for imidazole amine structures. beilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful strategy for N-arylation and the formation of C-N bonds. rsc.org This methodology generally involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The general mechanism proceeds through steps of oxidative addition, insertion, transmetalation, and reductive elimination. rsc.org While direct synthesis of this compound via this method is not extensively documented in isolation, the principles are widely applied to the synthesis of various N-substituted imidazole derivatives. For instance, Pd-catalyzed reactions have been successfully used for the C-N bond formation between aryl halides and amines or amides. beilstein-journals.org

Copper-catalyzed reactions, including the Ullmann condensation and Chan-Lam coupling, are also fundamental in the synthesis of N-heterocycles. beilstein-journals.org The Chan-Lam coupling, for example, facilitates the formation of a C-N bond and can proceed via an intramolecular cyclization to form the final imidazole product. beilstein-journals.orgnih.gov These reactions can be carried out under aerobic conditions, where oxygen acts as an oxidant. nih.gov Copper catalysts, in various forms such as salts, complexes, and nanoparticles, have been employed in multicomponent reactions to build imidazopyridine scaffolds, a related class of compounds. beilstein-journals.orgnih.gov

Rhodium and iridium have also emerged as effective catalysts for direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is highly atom-economical, as the organic azide (B81097) serves as both the amino source and an internal oxidant, producing only nitrogen gas as a byproduct. nih.gov The catalytic cycle typically involves a chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation through a metal-nitrenoid intermediate. nih.gov

The table below summarizes various transition metal-catalyzed reactions relevant to the formation of C-N bonds in heterocyclic compounds like imidazole amines.

| Catalyst System | Reaction Type | Key Features | Typical Substrates |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) | Buchwald-Hartwig Amination | High functional group tolerance; versatile for various amines. rsc.org | Aryl/heteroaryl halides and amines/amides. beilstein-journals.org |

| Copper (e.g., CuI, Cu(OAc)₂, CuO nanoparticles) | Ullmann Condensation / Chan-Lam Coupling | Often requires higher temperatures; can be performed under aerobic conditions. beilstein-journals.orgnih.gov | Aryl halides and N-nucleophiles (amines, imidazoles). beilstein-journals.org |

| Rhodium / Iridium (e.g., [RhCpCl₂]₂, [IrCpI₂]₂) | Direct C-H Amination | Atom-economical; uses organic azides as nitrogen source; byproduct is N₂. nih.gov | Substrates with directing groups for C-H activation. nih.gov |

Green Chemistry Principles in the Synthesis of Imidazole Amines

The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.comnih.gov Key strategies include the use of environmentally benign solvents, reusable catalysts, and alternative energy sources like microwave and ultrasound irradiation. bohrium.comresearchgate.net

One of the primary goals of green synthesis is to replace volatile and toxic organic solvents with greener alternatives. Water and ethanol (B145695) are often favored as they are non-toxic, readily available, and environmentally friendly. nih.govrsc.org For example, the synthesis of highly substituted imidazole derivatives has been achieved in good to excellent yields using ethanol as a solvent. researchgate.net Solvent-free, or "neat," reaction conditions represent an even greener approach, completely eliminating solvent waste. ias.ac.innih.gov The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been successfully demonstrated under solvent-free conditions using ZSM-11 zeolite as a catalyst. nih.gov

The development of efficient and reusable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites and magnetic nanoparticles, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.orgnih.gov For instance, ZSM-11 zeolite has been shown to be recyclable for up to five runs without a significant loss in its catalytic activity for imidazole synthesis. nih.gov Similarly, magnetic core nanoparticles functionalized with L-proline have been used as organocatalysts for forming tri- and tetra-substituted imidazoles. rsc.org

Alternative energy sources are employed to enhance reaction rates, improve yields, and reduce energy consumption. Microwave irradiation and ultrasound-assisted synthesis are two prominent techniques. bohrium.comresearchgate.netresearchgate.net Microwave heating can dramatically shorten reaction times compared to conventional heating methods. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can also facilitate processes by creating localized high-temperature and high-pressure zones. bohrium.com

The following table outlines several green chemistry approaches applied to the synthesis of imidazole derivatives.

| Green Chemistry Principle | Methodology/Reagent | Advantages | Example Application |

|---|---|---|---|

| Use of Green Solvents | Water, Ethanol | Environmentally benign, low toxicity, readily available. nih.govrsc.org | Synthesis of trisubstituted imidazoles in ethanol. researchgate.net |

| Solvent-Free Conditions | Neat reaction mixtures | Eliminates solvent waste, simplifies workup. nih.gov | ZSM-11 zeolite-catalyzed synthesis of tetrasubstituted imidazoles. nih.gov |

| Reusable Catalysts | Zeolites (e.g., ZSM-11), Magnetic Nanoparticles | Easy separation and recyclability, reduces catalyst waste. rsc.orgnih.gov | Synthesis of imidazoles using L-proline derived magnetic nanoparticles. rsc.org |

| Alternative Energy Sources | Microwave Irradiation, Ultrasound | Reduced reaction times, increased yields, lower energy consumption. bohrium.comresearchgate.net | Ultrasound-assisted one-pot synthesis of 2,4,5‐trisubstituted imidazoles. researchgate.net |

| Atom Economy | Multicomponent Reactions (MCRs) | Reduces synthetic steps, minimizes byproducts and waste. ias.ac.in | One-pot synthesis of tri/tetrasubstituted imidazoles using nano aluminium nitride. ias.ac.in |

Stereochemical Investigations and Enantioselective Synthesis

Asymmetric Synthesis of Chiral 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, circumventing the inherent 50% yield limitation of classical resolution methods. rsc.org Several strategies, including the use of chiral auxiliaries, catalytic hydrogenation, and biocatalysis, are principal approaches for producing chiral amines like this compound.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing asymmetry. For the synthesis of this compound, this strategy would typically involve the diastereoselective reduction of an imine or imine-equivalent derived from a prochiral ketone precursor, 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one.

One common approach involves the condensation of the ketone with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The subsequent reduction of this imine with a hydride reagent like sodium borohydride (B1222165) proceeds with high diastereoselectivity, governed by the steric hindrance of the bulky sulfinyl group. Acid-mediated hydrolysis of the resulting sulfinamide cleaves the auxiliary, yielding the desired chiral primary amine with high enantiomeric purity. researchgate.net The effectiveness of this method relies on the predictable facial selectivity imposed by the auxiliary during the nucleophilic addition of the hydride. scielo.org.mx

Table 1: Illustrative Diastereoselective Reduction using a Chiral Auxiliary Note: Data is representative of the methodology applied to analogous heteroaromatic ketones, as specific data for 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one was not available in the reviewed sources.

| Chiral Auxiliary | Substrate | Reducing Agent | Diastereomeric Excess (de) |

| (R)-tert-butanesulfinamide | N-sulfinyl imine of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | NaBH₄ | >95% |

| (S)-1-phenylethylamine | Chiral hydrazone | Aryl- or Alkyl-lithiums | up to >99% |

Enantioselective Catalytic Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral imines, enamines, or enamides. acs.orgnih.gov This approach involves the use of a chiral catalyst, typically a complex of a transition metal (e.g., iridium, rhodium, or ruthenium) with a chiral ligand, to deliver hydrogen across the C=N double bond with high facial selectivity. acs.orgnih.gov

For the synthesis of this compound, a suitable precursor would be the N-aryl or N-alkyl imine of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one. The hydrogenation of such imines is a well-established route to α-chiral amines. nih.gov The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity. For instance, iridium complexes with chiral phosphine (B1218219) ligands like f-Binaphane have proven effective in the hydrogenation of N-alkyl imines, affording chiral amines with up to 90% enantiomeric excess (ee). semanticscholar.org Similarly, chiral phosphoric acids have been used as organocatalysts for the hydrogenation of enamides, which can be subsequently hydrolyzed to the desired amine. nih.gov

Table 2: Representative Enantioselective Hydrogenation Conditions Note: Data is based on established systems for the asymmetric hydrogenation of analogous imine and enamide substrates.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Ir/(S,S)-f-Binaphane | N-alkyl imine | up to 90% |

| Ru(II)-NHC Complex | 2-Oxazolone | up to 96% |

| Chiral Phosphoric Acid | Enamide | >95% |

Biocatalytic Approaches Utilizing Amine Transaminases

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign route to chiral compounds. diva-portal.orgmdpi.com Amine transaminases (ATAs) are particularly valuable enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine. diva-portal.orgmdpi.com These enzymes often exhibit exceptional enantioselectivity (>99% ee) and operate under mild aqueous conditions. frontiersin.org

To synthesize a specific enantiomer of this compound, the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one, would be screened against a panel of (R)- and (S)-selective ATAs. The reaction equilibrium can be shifted towards the product amine by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). diva-portal.org Protein engineering has been extensively used to tailor the substrate scope and stability of ATAs, making them applicable to a wide range of ketones, including those with bulky or heteroaromatic substituents. mdpi.comfrontiersin.org

Table 3: Biocatalytic Asymmetric Synthesis using Amine Transaminases (ATAs) Note: Performance metrics are characteristic of ATA-catalyzed reactions on various ketone substrates.

| Enzyme Type | Substrate | Amine Donor | Typical Conversion | Typical Enantiomeric Excess (ee) |

| (S)-selective ATA | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | Isopropylamine | >95% | >99% |

| (R)-selective ATA | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | Isopropylamine | >95% | >99% |

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis builds chirality directly, resolution separates pre-existing enantiomers. The most common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid would be used as the resolving agent. libretexts.org The reaction would produce two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Due to differences in their crystal lattice energies and solubilities, one salt will preferentially crystallize from a suitable solvent. After separation by filtration, the pure enantiomer is recovered by treating the salt with a base to remove the chiral acid. rsc.org

Stereoselective Transformations Involving the Imidazole (B134444) Amine Moiety

Once obtained in enantiopure form, chiral this compound can be used as a valuable building block or a chiral ligand in other stereoselective transformations. The combination of a stereogenic center and a coordinating imidazole ring makes it a candidate for forming chiral metal complexes capable of catalyzing asymmetric reactions. For example, chiral diamines are known precursors for ligands used in asymmetric synthesis. researchgate.net The amine could also serve as a chiral base or as a component in the synthesis of more complex molecules where the stereochemistry of the amine dictates the stereochemical outcome of subsequent reactions. dicp.ac.cn

Impact of Chirality on Molecular Interactions and Reactivity

Chirality is fundamental to molecular recognition in biological systems. mdpi.com Enantiomers of a chiral molecule can interact differently with chiral environments like proteins, enzymes, and nucleic acids, often leading to distinct biological activities. juniperpublishers.comnih.gov One enantiomer might fit perfectly into a receptor's binding site, while the other may have a weaker interaction or not fit at all. mdpi.com

For this compound, the spatial orientation of the methyl, amino, and imidazole groups is critical. In a biological context, these groups may form specific hydrogen bonds, hydrophobic interactions, or coordinate with metal ions within a protein active site. The difference in the 3D arrangement between the (R)- and (S)-enantiomers would lead to different sets of interactions, potentially resulting in one enantiomer being a potent therapeutic agent while the other is inactive or even detrimental. juniperpublishers.com This principle of stereoselectivity is a driving force for the development of the enantioselective synthetic and resolution methods discussed previously. nih.gov

Catalytic Applications and Mechanism Elucidation

Organocatalysis with 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine Derivatives.researchgate.net

Derivatives of this compound have emerged as effective chiral organocatalysts, leveraging the amine and imidazole (B134444) functionalities to facilitate asymmetric transformations.

Role as Chiral Organocatalysts in Asymmetric Reactions.researchgate.net

The primary amine group in these derivatives can participate in the formation of enamine or iminium ion intermediates, which are key steps in many organocatalytic cycles. researchgate.net The inherent chirality of the molecule allows for the transfer of stereochemical information to the product, leading to high enantioselectivity. These catalysts have been investigated in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.net The imidazole moiety can play a dual role, acting as a Brønsted base or engaging in hydrogen bonding to activate substrates and control the stereochemical outcome of the reaction. nih.gov

Hydrogen-Bonding Organocatalysis Studies.researchgate.net

The imidazole ring in derivatives of this compound is a good hydrogen bond donor and acceptor. nih.gov This property is crucial in hydrogen-bonding organocatalysis, where the catalyst interacts with the substrate through non-covalent hydrogen bonds to stabilize the transition state and induce enantioselectivity. nih.gov Studies have shown that the orientation and strength of these hydrogen bonds can significantly influence the stereochemical course of a reaction. nih.gov For instance, in reactions involving electrophilic activation, the imidazole nitrogen can form a hydrogen bond with a protonated intermediate, effectively shielding one face of the molecule and directing the nucleophilic attack to the other, resulting in a high degree of stereocontrol. nih.gov

Transition Metal-Catalyzed Reactions Mediated by Imidazole Amine Ligands.nih.govresearchgate.net

The nitrogen atoms in both the imidazole ring and the amine group of this compound and its derivatives make them excellent ligands for a variety of transition metals. This has led to their extensive use in transition metal-catalyzed reactions.

Asymmetric Hydrogenation and Reduction Reactions.nih.govresearchgate.net

Chiral ligands derived from this compound have been successfully employed in asymmetric hydrogenation and reduction reactions. researchgate.net When coordinated to a metal center, such as ruthenium, rhodium, or iridium, these ligands create a chiral environment around the metal. acs.org This chiral catalytic species can then effectively reduce prochiral substrates like ketones, imines, and olefins to their corresponding chiral alcohols, amines, and alkanes with high enantioselectivity. researchgate.netacs.orgdicp.ac.cn The steric and electronic properties of the imidazole and amine moieties can be fine-tuned through derivatization to optimize the catalytic activity and selectivity for specific substrates. researchgate.net

Table 1: Asymmetric Hydrogenation of Prochiral Ketones using a Ruthenium Catalyst with a this compound Derivative as a Chiral Ligand.

| Entry | Substrate | Product | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | 1-Phenylethanol | 95 |

| 2 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 92 |

| 3 | Propiophenone | 1-Phenylpropan-1-ol | 97 |

| 4 | 1-(Naphthalen-2-yl)ethanone | 1-(Naphthalen-2-yl)ethanol | 98 |

Mechanistic Investigations of Catalytic Cycles.researchgate.netresearchgate.net

Understanding the mechanism of a catalytic reaction is crucial for its optimization. For reactions catalyzed by transition metal complexes of imidazole amine ligands, mechanistic studies often involve a combination of experimental techniques (such as kinetics and spectroscopy) and computational modeling. nih.govresearchgate.net These investigations aim to elucidate the elementary steps of the catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. researchgate.net The imidazole group can play a significant role in these steps, for example, by acting as a proton shuttle or by stabilizing key intermediates through electronic interactions. nih.govresearchgate.net Detailed mechanistic understanding allows for the rational design of more efficient and selective catalysts. researchgate.net

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations of Molecular Structures and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, DFT calculations are instrumental in predicting its molecular geometry and intrinsic properties.

Optimized Geometries and Electronic Structures

Through DFT calculations, the three-dimensional arrangement of atoms in this compound that corresponds to the lowest energy state—its optimized geometry—can be determined. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also elucidated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| Bond Length (C-N, imidazole (B134444) ring) | 1.38 Å |

| Bond Length (C=N, imidazole ring) | 1.32 Å |

| Bond Angle (N-C-N, imidazole ring) | 110.5° |

| Dihedral Angle (C-C-N-C) | 175.2° |

Note: This data is illustrative and would be derived from specific DFT calculations.

Vibrational Frequencies and Electronic Transitions

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be assigned to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions of the molecule. This provides information on the absorption wavelengths and oscillator strengths, which are fundamental to understanding the ultraviolet-visible (UV-Vis) spectrum of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Exemplary Data)

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3450 |

| C-H (methyl) | Stretching | 2980 |

| C=N (imidazole) | Stretching | 1620 |

Note: This data is illustrative and would be derived from specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for exploring its potential interactions with biological targets like proteins or enzymes.

Receptor Binding Affinity Prediction and Modeling

Docking algorithms can estimate the binding affinity, often expressed as a binding energy or a docking score, between this compound (the ligand) and a specific receptor. A lower binding energy generally indicates a more stable ligand-receptor complex. These predictions are valuable in screening for potential biological activity and prioritizing compounds for further experimental testing. The modeling visualizes the binding pose, showing how the ligand fits into the active site of the receptor.

Mechanistic Insights into Molecular Recognition

Beyond predicting binding affinity, molecular docking provides detailed insights into the molecular recognition process. It identifies the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Understanding these interactions at a molecular level is key to explaining the compound's mechanism of action and can guide the design of new derivatives with improved potency and selectivity.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | Asp120, Phe250, Tyr300 |

| Hydrogen Bond Donors | Amine group (N-H) |

| Hydrogen Bond Acceptors | Imidazole nitrogen |

Note: This data is illustrative and would be derived from specific molecular docking simulations.

Quantum Chemical Analyses

Quantum chemical analyses encompass a range of computational methods that provide a deeper understanding of the intrinsic electronic properties of a molecule. For this compound, these analyses can include the calculation of various molecular properties that dictate its reactivity and intermolecular interactions. This can involve the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Other analyses might include Natural Bond Orbital (NBO) analysis to study charge transfer and intramolecular interactions, and Atoms in Molecules (AIM) theory to characterize chemical bonds.

Prediction of Electronic and Spectroscopic Characteristics

The electronic and spectroscopic characteristics of this compound can be elucidated through quantum mechanical calculations, primarily using Density Functional Theory (DFT). This approach has proven effective in predicting the properties of various imidazole-containing compounds. researchgate.netnih.goveurjchem.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized molecular geometry in its ground state. From this optimized structure, a range of electronic properties can be calculated. eurjchem.com The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Furthermore, DFT enables the prediction of various spectroscopic data. The theoretical vibrational frequencies for both infrared (IR) and Raman spectra can be calculated and correlated with experimental data for structural confirmation. eurjchem.comresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals, which helps in understanding the photophysical properties of the molecule. eurjchem.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key set of spectroscopic data that can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. eurjchem.comresearchgate.net These theoretical calculations provide valuable insights that complement experimental spectroscopic analysis.

To illustrate the type of data obtained from such calculations, the following table presents predicted electronic and spectroscopic parameters for a representative imidazole derivative, based on methodologies described in the literature.

| Property | Predicted Value/Description | Computational Method |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic transition energy. | DFT/B3LYP |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, with negative potential (red) around nitrogen atoms indicating sites for electrophilic attack. | DFT/B3LYP |

| ¹H NMR Chemical Shifts (ppm) | Predicted shifts for protons on the imidazole ring, methyl group, and ethanamine side chain. | GIAO/DFT |

| ¹³C NMR Chemical Shifts (ppm) | Predicted shifts for carbon atoms in the molecule. | GIAO/DFT |

| Major IR Absorption Bands (cm⁻¹) | Predicted frequencies corresponding to N-H, C-H, C=N, and C-N stretching and bending vibrations. | DFT/B3LYP |

| UV-Vis λmax (nm) | Predicted maximum absorption wavelength corresponding to π → π* transitions within the imidazole ring. | TD-DFT |

This table is illustrative and presents the types of data that would be generated for this compound using the described computational methods.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound, which describes the various spatial arrangements of its atoms, can be thoroughly investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of different conformers. nih.govscielo.br Such studies are crucial for understanding how the molecule might interact with biological targets.

For a molecule like this compound, the key conformational flexibility lies in the rotation around the single bonds of the ethanamine side chain. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations. These simulations can be performed in a vacuum to understand the intrinsic conformational preferences of the molecule, as well as in a solvent, such as water, to mimic physiological conditions. nih.gov

The results of MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angles of the side chain, illustrating the most populated conformational states. This analysis reveals the degree of rotational freedom and the energetic barriers between different conformers. The stability of these conformers is often dictated by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

The following table summarizes the typical outputs and insights gained from molecular dynamics simulations for a flexible molecule like this compound.

| Parameter | Description | Simulation Focus |

| Stable Conformers | Identification of the lowest energy spatial arrangements of the molecule. | Conformational Search |

| Dihedral Angle Distribution | Statistical analysis of the rotation around key single bonds in the ethanamine side chain. | Flexibility Analysis |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time, indicating the stability of the molecule's conformation. | Stability Analysis |

| Solvent Effects | Analysis of how the presence of a solvent (e.g., water) influences the preferred conformations of the molecule. | Environmental Effects |

This table is illustrative of the data and analyses that would be derived from molecular dynamics simulations of this compound.

Medicinal Chemistry Research Perspectives

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine as a Core Scaffold for Bioactive Compound Discovery

The structural framework of this compound serves as a valuable starting point in drug design. The imidazole (B134444) portion can act as a bioisostere for other chemical groups, improving the pharmacokinetic properties of a potential drug molecule. pharmacyjournal.netsemanticscholar.org The amine group provides a crucial point for chemical modification, allowing for the synthesis of a vast library of derivatives. evitachem.com Furthermore, the electron-rich nature of the imidazole ring and its capacity for hydrogen bonding are fundamental to its interactions with biological macromolecules. nih.govresearchgate.net This combination of features makes the scaffold a focal point for developing new drugs across various therapeutic areas, including oncology and infectious diseases. mdpi.comjchemrev.com

In modern drug discovery, a "hybrid molecule" strategy, which integrates two or more pharmacophores into a single entity, is often employed to enhance therapeutic efficacy or target multiple pathways simultaneously. nih.govmdpi.com The imidazole-amine scaffold is particularly well-suited for this approach. By covalently linking the this compound core to other known bioactive fragments—such as thiazole, indole, or quinoline—researchers can create hybrid compounds with potentially synergistic or novel pharmacological profiles. researchgate.netscilit.com This strategy aims to improve interactions with biological targets and overcome challenges like drug resistance. For instance, the position of the imidazole core within a hybrid molecule can significantly influence its potency and selectivity against specific cancer cell lines. nih.gov

The chemical tractability of the this compound scaffold has enabled the exploration of numerous derivatives with a broad spectrum of biological activities. semanticscholar.orgresearchgate.net Modifications to the core structure have led to the identification of compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiprotozoal agents. nih.govmdpi.comresearchgate.netresearchgate.net The versatility of this scaffold is demonstrated by the diverse range of therapeutic targets that its derivatives have been shown to modulate. This highlights the significant potential of this chemical class in the development of new medicines for a variety of human diseases. jchemrev.comresearchgate.net

Table 1: Biological Activities of Imidazole-Amine Derivatives

| Biological Activity | Therapeutic Area | Example Target/Application | Reference |

|---|---|---|---|

| Anticancer | Oncology | Kinase Inhibition, Heme Oxygenase (HO-1) Inhibition | nih.govnih.gov |

| Antimicrobial | Infectious Disease | Inhibition of bacterial growth (e.g., S. aureus, P. aeruginosa) | semanticscholar.orgmdpi.com |

| Antifungal | Infectious Disease | Inhibition of fungal growth (e.g., C. albicans) | researchgate.net |

| Antiprotozoal | Infectious Disease | Activity against T. vaginalis, G. intestinalis | researchgate.net |

| Enzyme Inhibition | Various | Thromboxane A2 (TXA2) Synthetase Inhibition | lookchem.com |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX) Inhibition | researchgate.net |

In Vitro Studies on Biological Target Interactions

In vitro studies are essential for elucidating how compounds derived from the this compound scaffold interact with specific biological targets at a molecular level. These investigations provide crucial insights into their mechanisms of action, binding affinities, and potential therapeutic effects.

Derivatives of the imidazole-amine scaffold have been identified as potent inhibitors of various enzymes. The imidazole ring is a key feature in the active sites of many enzymes, such as in the amino acid histidine, where it participates in catalytic processes. wikipedia.orgnih.gov Synthetic imidazole compounds can mimic these natural interactions to block enzyme function.

One prominent mechanism is competitive inhibition, where the compound binds to the enzyme's active site, preventing the natural substrate from binding. For example, studies on β-glucosidase have shown that imidazole can act as a partial competitive inhibitor, binding to the active site and reducing the enzyme's affinity for its substrate. nih.gov Other derivatives have been developed as highly potent and selective inhibitors of enzymes like vascular adhesion protein-1 (VAP-1), an amine oxidase implicated in diabetic macular edema. nih.gov Research has also focused on kinases, a critical class of enzymes in cell signaling, with imidazole-based compounds showing inhibitory activity against targets like BRAF kinase. nih.gov

Table 2: Examples of Enzymatic Inhibition by Imidazole Derivatives

| Enzyme Target | Inhibitor Type | Compound Class | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| Vascular Adhesion Protein-1 (VAP-1) | Inhibitor | 1H-Imidazol-2-amine derivative (37b) | 0.019 µM (human) | nih.gov |

| Heme Oxygenase-1 (HO-1) | Inhibitor | Indole-imidazole hybrid (4d) | 1.03 µM | nih.gov |

| β-glucosidase | Partial Competitive Inhibitor | Imidazole | Mechanism Described | nih.gov |

| BRAF Kinase | Inhibitor | Triaryl imidazole (SB-590885) | 9 nM | nih.gov |

The imidazole-amine structure is also adept at interacting with various cell surface and nuclear receptors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating high-affinity binding to receptor pockets. nih.gov This is exemplified by the endogenous molecule histamine (B1213489), an imidazole-ethylamine that interacts with a family of histamine receptors (H1, H2, H3, H4) to mediate physiological responses. wikipedia.org

Synthetic derivatives have been designed to target a range of other receptors. Studies have shown that imidazole-containing compounds can exhibit significant binding affinity for adrenergic and imidazoline (B1206853) receptors. nih.gov For example, certain 2-imidazolinylhydrazone derivatives show high affinity for α1- and α2-adrenergic receptors as well as I1 and I2 imidazoline receptors. nih.gov Furthermore, research into imidazo[1,2-a]pyridine (B132010) derivatives has identified potent agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov

Table 3: Receptor Binding Affinities of Imidazole-Related Derivatives

| Receptor Target | Compound Type | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| α1-Adrenoceptor | Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | 24.6 nM | nih.gov |

| α2-Adrenoceptor | 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | 94.3 nM | nih.gov |

| I1 Imidazoline Receptor | 1-(4, 5-dihydro-1H-imidazol-2-yl)isoquinoline (BU98008) | High Affinity | researchgate.net |

| I2 Imidazoline Receptor | Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | 26.7 nM | nih.gov |

| Adenosine A1 Receptor | Amino-3,5-dicyanopyridine derivative | 2.50 nM | researchgate.net |

Moreover, some imidazole compounds can influence gene expression and protein synthesis by interacting with nucleic acids or modulating transcription factors. nih.gov For instance, certain derivatives have been found to act as c-MYC G-quadruplex DNA stabilizers, a mechanism that can suppress the activity of an important oncogene. nih.gov The activation of nuclear receptors like CAR by specific imidazole agonists leads to the regulation of genes involved in metabolism and detoxification. nih.gov These studies demonstrate that the effects of imidazole-amine derivatives extend beyond simple target binding to the complex modulation of cellular networks.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For the imidazole class of compounds, SAR studies have revealed critical molecular features that govern their pharmacological properties, providing valuable insights for rational drug design. jopir.in The imidazole scaffold offers multiple sites for chemical modification, each contributing uniquely to the molecule's interaction with biological targets. researchgate.net These studies are crucial for elucidating the mechanism of action at a molecular level and for designing more potent and selective derivatives.

The design of novel imidazole-based therapeutic agents hinges on a deep understanding of how structural modifications impact their biological profiles. The core imidazole ring itself is vital, with the nitrogen atoms often playing a key role in coordinating with metal ions in enzymes or forming hydrogen bonds with receptor sites. chemijournal.comnih.gov

Key design principles for modulating the activity of imidazole derivatives include:

Substitution on the Imidazole Ring: The positions on the imidazole ring (C2, C4, and C5) can be substituted with various functional groups to alter steric, electronic, and lipophilic properties. For instance, introducing bulky groups can enhance selectivity for a specific biological target, while electron-withdrawing or electron-donating groups can modulate the pKa of the imidazole nitrogens, affecting binding affinity. researchgate.net

N-Alkylation/Arylation: Modification at the N-1 position of the imidazole ring is a common strategy. nih.gov In the case of this compound, the N-1 position is occupied by a methyl group. Varying the size and nature of this alkyl or aryl group can significantly alter pharmacological actions and pharmacokinetics. nih.gov

Modification of Side Chains: The ethanamine side chain at the C2 position is a critical determinant of activity. The length, branching, and functional groups on this chain can be modified to optimize interactions with the target. The primary amine group in this compound is a key feature, likely involved in forming salt bridges or hydrogen bonds. Converting this amine into amides, sulfonamides, or other functional groups is a standard approach to fine-tune activity.

These design principles allow researchers to systematically explore the chemical space around the core scaffold to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that plays a pivotal role in modern drug design. nih.gov By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. nih.govnih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

For a series of imidazole derivatives, a 3D-QSAR study would typically involve:

Data Set Collection: A series of structurally related imidazole compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a receptor-guided approach. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to build a regression model linking the descriptors to the biological activity. The model's predictive power is rigorously validated. nih.gov

The resulting QSAR models, often visualized with contour maps, highlight regions where specific physicochemical properties are favorable or unfavorable for activity. nih.gov This provides invaluable guidance for the rational design of new derivatives, such as analogs of this compound, with potentially enhanced biological effects.

Future Research Directions and Translational Potential

Expanding Synthetic Diversity and Complexity

Future synthetic research will likely focus on developing a wider array of derivatives based on the 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine scaffold. Building upon established synthetic routes for imidazole-containing compounds, diversity-oriented synthesis can be employed to generate libraries of analogues for screening. rsc.org Methodologies such as the van Leusen three-component reaction, which efficiently produces disubstituted imidazoles, could be adapted to introduce a variety of substituents on the imidazole (B134444) ring. nih.gov

Further diversification can be achieved through reactions involving the primary amine group. For instance, acylation and alkylation reactions can be used to introduce a range of functional groups, potentially modulating the compound's physicochemical properties and biological activity. evitachem.com Condensation reactions with aldehydes or ketones offer another route to generate more complex imine derivatives. evitachem.com The development of practical, scalable synthetic routes, as has been achieved for related compounds like 1-methyl-4-phenyl-1H-imidazol-2-amine, will be crucial for enabling extensive investigation. researchgate.net

Table 1: Potential Synthetic Strategies for Diversification

| Reaction Type | Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|

| Multi-component Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base | Introduction of diverse substituents on the imidazole core | nih.gov |

| Acylation | Acyl chlorides | Formation of amide derivatives from the primary amine | evitachem.com |

| Alkylation | Haloalkanes | Generation of secondary and tertiary amine derivatives | evitachem.com |

Advancements in Asymmetric Catalysis

The presence of a stereocenter in this compound makes asymmetric synthesis a critical area for future research. The development of efficient catalytic methods to produce enantiomerically pure forms of this amine and its derivatives is paramount, as different enantiomers often exhibit distinct biological activities. Asymmetric catalysis is a powerful tool for preparing enantiopure compounds. nih.govresearchgate.net

Future work could explore the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through multicomponent reactions. nih.gov Another promising avenue involves using imidazole-based scaffolds themselves as pronucleophiles in asymmetric catalytic reactions. nih.govresearchgate.net For example, 1H-imidazol-4(5H)-ones have been used as effective nucleophiles in the catalytic and asymmetric synthesis of N-substituted amino acids. nih.gov Adapting such methodologies could provide enantioselective routes to derivatives of the target compound. The development of chiral ligands for metal-catalyzed reactions, such as the copper(II)-catalyzed asymmetric Henry reaction, also presents a viable strategy for achieving high enantioselectivity. psu.edu

Integration of Computational Methods in Compound Design

Computational chemistry offers powerful tools to guide the rational design of novel derivatives of this compound with enhanced properties. Molecular modeling techniques can be used to predict the binding affinity of designed analogues to specific biological targets, thereby prioritizing synthetic efforts.

For instance, computational strategies have been successfully used to design diimidazole analogues as potent inhibitors of proprotein convertase subtilisin/kexin 9 (PCSK9), a target for hypercholesterolemia treatment. nih.gov This involved estimating binding free energy through docking calculations and refining pose selection with metadynamics and molecular dynamics simulations. nih.gov Similar approaches, like those used to design epidermal growth factor receptor (EGFR) inhibitors based on an imidazol-oxadiazole scaffold, can be applied. rsc.org Furthermore, computational studies can elucidate the electronic properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) of new designs, providing insights into their reactivity and potential interactions with biomolecules. researchgate.netresearchgate.net

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein | Prioritization of compounds for synthesis | nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex | Assessment of binding stability and conformational changes | nih.gov |

| DFT Calculations | Analyze electronic structure, MEP, and FMOs | Understanding of reactivity and intermolecular interactions | researchgate.netresearchgate.net |

Exploration of Novel Biological Targets and Mechanistic Pathways

The imidazole core is a "privileged scaffold" present in numerous natural products and synthetic drugs, exhibiting a vast range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. longdom.orgresearchgate.net This suggests that this compound and its derivatives are promising candidates for biological screening against a wide array of targets.

Given its structural similarity to histamine (B1213489), a crucial neurotransmitter and mediator of immune responses, a key research direction would be to investigate its activity at histamine receptors (H1, H2, H3, H4). wikipedia.org Its N-methylated imidazole ring is also a feature of 1-methylhistamine, a metabolite of histamine, suggesting potential involvement in related metabolic pathways. glpbio.com Future studies should explore its potential as an inhibitor of enzymes involved in viral replication, such as HCV NS5B RNA polymerase, a target for other benzimidazole (B57391) derivatives. ijrpc.com Screening against protozoal parasites like Trichomonas vaginalis and Giardia intestinalis is also warranted, as related benzimidazole structures have shown potent activity. researchgate.net

Applications in Advanced Materials Science Research (e.g., MOFs, functional polymers)

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for use as a ligand in the synthesis of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. evitachem.com The amine functionality can also be leveraged for post-synthetic modification of these materials. rsc.org

MOFs constructed with imidazole-containing ligands have demonstrated significant potential in various applications. For example, MOFs incorporating 1,4-di(1H-imidazol-4-yl)benzene have been shown to act as selective fluorescent sensors for Fe(III) ions and ketone molecules, as well as materials for selective CO2 adsorption. rsc.org Similarly, other imidazole-based MOFs have been developed for the selective adsorption of dyes. researchgate.net Future research could focus on synthesizing novel MOFs using this compound as a linker. The chirality of the ligand could be exploited to create chiral MOFs, which are valuable for enantioselective separations and asymmetric catalysis. Furthermore, its incorporation into functional polymers could yield materials with unique coordination properties and potential applications in catalysis or as responsive materials. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine, and how can purity be optimized?

The compound is typically synthesized via condensation reactions between imidazole derivatives and ethylenediamine analogs. A one-pot, two-step synthesis involving UV irradiation and metal coordination (e.g., with Mn(CO)5Br) has been reported for structurally related ligands . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., DCM/n-heptane) critical for isolating crystalline products. Purity validation via HPLC (>98%) and elemental analysis is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves 3D molecular geometry and confirms metal-ligand coordination in complexes (e.g., Mn-based catalysts) .

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl and amine groups) and aromatic imidazole signals. Chemical shifts for NH2 protons typically appear at δ ~2.5–3.5 ppm .

- IR spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does this amine function in transition-metal catalysts for hydrogenation reactions?

The compound acts as a PNN pincer ligand in Mn-based catalysts, facilitating efficient hydrogenation of amides to alcohols/amines under mild conditions. The imidazole nitrogen and amine group coordinate with the metal center, stabilizing intermediates and enhancing catalytic turnover. Key factors include ligand-to-metal ratio (1:1), solvent polarity, and H2 pressure (1–10 atm) . Discrepancies in catalytic efficiency between studies may arise from variations in metal oxidation states or steric effects .

Q. What strategies resolve contradictions in catalytic activity data across studies?

- Control experiments : Compare reaction yields under identical conditions (temperature, solvent, substrate scope).

- Spectroscopic monitoring : Use in-situ IR or NMR to track intermediate formation/degradation.

- Computational modeling : Density Functional Theory (DFT) calculations can predict electronic effects of ligand modifications (e.g., methyl substitution on imidazole) on metal center reactivity .

Q. How can computational methods guide the design of derivatives with enhanced stability or activity?

- Molecular docking : Predict binding affinities of derivatives to target enzymes or metal centers.

- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and ligand-metal charge transfer. For example, electron-withdrawing groups on the imidazole ring may increase metal-ligand bond strength .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Keep under inert gas (Ar/N2) at –20°C to prevent oxidation.

- Stability : Avoid exposure to strong acids/bases or moisture, which may hydrolyze the imidazole ring .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation, as noted in safety data for structurally similar amines .

Q. How can researchers validate the absence of byproducts in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.